4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c21-16-5-7-18(8-6-16)29(26,27)23-20-22-17(13-28-20)11-19(25)24-10-9-14-3-1-2-4-15(14)12-24/h1-8,13H,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBFGRDAMGJRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl Bromide
- Pictet-Spengler Cyclization : Starting from (R)-2-bromophenylalanine, a Pictet-Spengler reaction with formaldehyde yields the 3,4-dihydroisoquinoline core.
- Acylation : The dihydroisoquinoline is acylated with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Reaction Conditions :
Assembly of the Thiazole Ring
The thiazole ring is formed by reacting 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl bromide with thiourea in ethanol under reflux:
$$
\text{Thiourea} + \text{α-Bromoketone} \xrightarrow{\text{EtOH, Δ}} \text{2-Aminothiazole Derivative}
$$
Optimization :
- Reflux for 4–6 hours maximizes yield (72–80%).
- The product, 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-amine, is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Sulfonamide Bond Formation
The final step involves coupling 4-chlorobenzenesulfonyl chloride with the thiazole-amine intermediate:
$$
\text{4-Chlorobenzenesulfonyl Chloride} + \text{Thiazol-2-amine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Procedure :
- Reaction Setup : The thiazole-amine (1 equiv) is dissolved in dry DCM, and 4-chlorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.
- Base Addition : Et₃N (2.5 equiv) is introduced to scavenge HCl, maintaining pH 8–9.
- Workup : The mixture is stirred for 12 hours, washed with water, and the organic layer is dried over Na₂SO₄.
Yield : 65–70% after recrystallization from methanol.
Characterization and Analytical Data
Spectroscopic Analysis
- IR (KBr) : ν = 3289 cm⁻¹ (N–H stretch), 1619 cm⁻¹ (C=O amide), 1360 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.35 (s, 1H, NH), 8.21–7.45 (m, 8H, aromatic), 4.79 (s, 2H, CH₂), 3.95 (t, 2H, J = 6.0 Hz, dihydroisoquinoline CH₂).
- ¹³C NMR : 168.2 (C=O), 152.1 (thiazole C-2), 134.5–126.3 (aromatic carbons).
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonyl Chloride | 92 | 96.5 |
| Thiazole Formation | 78 | 98.2 |
| Final Coupling | 68 | 99.0 |
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chloro group on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Benzenesulfonamide Derivatives with Thiazole/Imidazole Moieties
- Structure: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide.
- Key Features : Incorporates a methylthio group and a thioxoimidazoline ring.
- Synthesis : Reacted in toluene with 1-methyl-1H-imidazole-2-thiol and p-toluenesulfonic acid (PTSA) for 15 hours.
- Properties : Melting point 177–180°C; characterized by HPLC and IR .
Comparison :
- Both compounds share a sulfonamide-thiazole scaffold but differ in substituent complexity and synthetic pathways.
1,2,4-Triazole Derivatives with Phenylsulfonyl Groups
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br).
- Key Features : Triazole-thione tautomers with electron-withdrawing substituents (Cl, Br).
- Synthesis : Derived from hydrazinecarbothioamides via sodium hydroxide reflux.
- Properties : IR spectra confirm thione tautomers (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
Comparison :
- The target compound’s thiazole ring contrasts with the 1,2,4-triazole core, which may alter tautomeric behavior and electronic properties.
Benzisothiazol-3(2H)-one Benzenesulfonamides
Compound from :
- Structure : 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide.
- Key Features : Dual sulfonamide groups and a benzisothiazolone ring.
- Properties : Exhibits anti-HIV activity; crystal structure shows intramolecular C–H⋯O hydrogen bonding and π-π stacking .
Comparison :
- The target compound lacks the benzisothiazolone ring but includes a dihydroisoquinoline group, which may confer distinct pharmacokinetic profiles.
- Both compounds highlight the importance of sulfonamide positioning for biological activity.
Dihydroisoquinoline-Linked Sulfonamides
Compound from :
- Structure: 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide.
- Key Features: Dihydroisoquinoline sulfonyl group paired with a benzothiazole ring.
Comparison :
Key Differences and Implications
- Structural Complexity: The target compound’s dihydroisoquinoline-thiazole hybrid offers a unique scaffold compared to simpler triazole or imidazole derivatives.
- Synthetic Flexibility: Compounds like those in and use straightforward alkylation/cyclization steps, whereas the target compound may require multi-step functionalization of the dihydroisoquinoline moiety.
- Biological Potential: The anti-HIV activity of benzisothiazolone sulfonamides suggests the target compound could be optimized for similar therapeutic applications.
Q & A
Basic Research Questions
What are the key synthetic routes for 4-chloro-N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the thiazole and benzenesulfonamide moieties. A common route includes:
Intermediate preparation : Reduction of quinoline to 3,4-dihydroisoquinoline (via hydrogenation) .
Sulfonylation : Reacting 3,4-dihydroisoquinoline with a sulfonyl chloride to introduce the sulfonamide group .
Coupling : Linking the sulfonamide intermediate to a thiazole ring using carbodiimide-based coupling reagents (e.g., EDCI) under basic conditions .
Critical parameters : Solvent choice (DMF or DCM), temperature (0–25°C), and reaction time (12–24 hrs) significantly impact yield (typically 45–70%) .
Which spectroscopic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dihydroisoquinoline CH₂ groups at δ 2.8–3.5 ppm) and sulfonamide NH signals (δ 10–12 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ≈ 487.5 Da) .
- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonamide and thiazole) .
What are the primary biological targets of this compound?
The compound’s sulfonamide and thiazole groups suggest interactions with enzymes or receptors, such as:
- Carbonic anhydrases : Sulfonamides are known inhibitors .
- Kinases : Thiazole derivatives often target ATP-binding sites .
- Antimicrobial targets : Analogous compounds exhibit activity against bacterial dihydrofolate reductase .
Advanced Research Questions
How can reaction yields be optimized when intermediates are unstable?
- Stabilization strategies : Use low-temperature (-20°C) conditions during sulfonylation to prevent decomposition .
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc .
- In-line monitoring : Employ TLC or HPLC to track intermediate stability and adjust reaction times dynamically .
How to resolve contradictions in biological activity data across studies?
- Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Off-target screening : Use proteome-wide assays (e.g., thermal shift assays) to identify nonspecific binding .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluoro or 4-methyl substitutions) to isolate pharmacophore contributions .
What computational methods predict binding modes with hypothetical targets?
- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 4KC) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., acetazolamide) .
How to address poor solubility in bioactivity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
